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Compound of Interest

Compound Name: JNJ-26489112

Cat. No.: B1673008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug JNJ-26489112 against

established sulfamide-containing anticonvulsants: topiramate, zonisamide, and sultiame. The

information is intended to support research and development efforts in the field of epilepsy

treatment by presenting objective performance data, experimental methodologies, and

mechanistic insights.

Introduction
JNJ-26489112 is a novel anticonvulsant developed by Johnson & Johnson as a potential

successor to topiramate, with a design aimed at reducing side effects by minimizing activity

against carbonic anhydrase[1]. Like topiramate, zonisamide, and sultiame, JNJ-26489112
belongs to a class of antiepileptic drugs (AEDs) characterized by a sulfamide or related

sulfonamide functional group. This guide will delve into the comparative pharmacology, efficacy,

and safety profiles of these compounds, supported by available preclinical and clinical data.

Mechanism of Action
The sulfamide-containing anticonvulsants exhibit a range of mechanisms that contribute to their

anti-seizure activity. A key differentiator among these compounds is their potency of carbonic

anhydrase inhibition, which is linked to certain side effects.
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JNJ-26489112 demonstrates a multi-modal mechanism of action. It has been shown to inhibit

voltage-gated sodium channels and N-type calcium channels[2][3]. Additionally, it functions as

a potassium channel opener[2]. Notably, it exhibits very weak inhibition of carbonic anhydrase

isoenzymes I and II[2][4].

Topiramate also has a broad-spectrum mechanism of action that includes:

Blockade of voltage-gated sodium channels.

Enhancement of GABA-mediated inhibition.

Antagonism of AMPA/kainate glutamate receptors[5].

Inhibition of carbonic anhydrase, particularly isoenzymes II and IV[6][7][8].

Zonisamide exerts its anticonvulsant effects through:

Blockade of voltage-gated sodium channels and T-type calcium channels.

Inhibition of carbonic anhydrase[9][10][11].

Sultiame's primary mechanism of action is the inhibition of carbonic anhydrase, which is

thought to lead to a decrease in neuronal excitability[12][13].

Below is a diagram illustrating the primary signaling pathways affected by these

anticonvulsants.
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Figure 1: Mechanisms of Action

Preclinical Efficacy
The anticonvulsant activity of these compounds has been evaluated in various animal models

of epilepsy. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic

seizures, while the subcutaneous Pentylenetetrazol (PTZ) test is a model for absence seizures.

The effective dose 50 (ED50) is the dose required to protect 50% of the animals from seizures.

Compound
MES Test ED50
(mg/kg)

PTZ Test ED50
(mg/kg)

Animal Model Reference

JNJ-26489112
Not explicitly

found

Not explicitly

found
Rodents [2][4]

Topiramate
13.5 (rat), 40.9

(mouse)
1,030 (mouse) Rat, Mouse [14]

Zonisamide
Not explicitly

found

Not explicitly

found

Sultiame
Not explicitly

found

Not explicitly

found
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Note: Specific ED50 values for JNJ-26489112, Zonisamide, and Sultiame in these

standardized tests were not available in the searched literature. JNJ-26489112 is described as

having broad-spectrum anticonvulsant activity in audiogenic, electrically-induced, and

chemically-induced seizure models in rodents[2][4].

Carbonic Anhydrase Inhibition
A significant point of comparison is the inhibitory activity against carbonic anhydrase (CA),

particularly the cytosolic isoenzyme CA-II. This inhibition is associated with side effects such as

metabolic acidosis and kidney stones.

Compound
Carbonic Anhydrase II
Inhibition

Reference

JNJ-26489112 IC50: 35 µM [2][4]

Topiramate Ki: 7 µM (human) [6]

Zonisamide Ki: 35.2 nM (human) [15][16]

Sultiame Ki: 6-56 nM (human) [17]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate

greater potency.

Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs in humans are summarized below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.medchemexpress.com/jnj-26489112.html
https://dcchemicals.com/product_show-DC11115.html
https://www.medchemexpress.com/jnj-26489112.html
https://dcchemicals.com/product_show-DC11115.html
https://pubmed.ncbi.nlm.nih.gov/10768298/
https://www.medchemexpress.com/Targets/Carbonic%20Anhydrase.html
https://www.medchemexpress.com/zonisamide.html
https://pubmed.ncbi.nlm.nih.gov/17588751/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter JNJ-26489112 Topiramate Zonisamide Sultiame

Bioavailability High 81-95%[18] ~100%[19] ~100%[20]

Time to Peak

(Tmax)

3.73-5.04

hours[21]
2-4 hours[18] 2-6 hours[10] 1-5 hours[22]

Protein Binding Not specified 13-17%[18] ~40%[10] 29%[20]

Elimination Half-

life
Not specified

19-25 hours

(monotherapy)

[18]

~63 hours

(plasma)[10]
~24 hours[20]

Metabolism Not specified

<15%

(monotherapy)

[18]

Extensive

hepatic[23]

Moderate

hepatic[22]

Excretion Not specified
Mainly renal,

unchanged[24]
Renal

90% renal, 10%

fecal[20]

Clinical Data and Tolerability
JNJ-26489112 has undergone a Phase 2 clinical trial in patients with photosensitive

epilepsy[25][26][27]. In this study, single oral doses were well-tolerated and demonstrated a

dose-dependent reduction in the photoparoxysmal-EEG response[21]. The most frequently

reported adverse events were mild headache, dizziness, and nausea[21].

Topiramate is an established AED with a well-documented efficacy and safety profile. Common

side effects include tingling, fatigue, loss of appetite, and cognitive effects such as difficulty with

concentration[7]. It is also associated with an increased risk of kidney stones and metabolic

acidosis due to its carbonic anhydrase inhibitory activity[8].

Zonisamide is also a widely used AED. Its long-term use is generally considered safe and

effective for focal epilepsy[13]. Common adverse effects include somnolence and weight

loss[13].

Sultiame is used as an anticonvulsant in several countries. Common side effects include

ataxia, paresthesia, and gastrointestinal disturbances[20].
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Experimental Protocols
The preclinical evaluation of anticonvulsant drugs typically involves a battery of in vivo and in

vitro tests. A general workflow for anticonvulsant screening is depicted below.
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Figure 2: Anticonvulsant Screening
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Maximal Electroshock (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.

Apparatus: An electroshock apparatus delivering a constant current.

Procedure:

Animals (typically mice or rats) are administered the test compound or vehicle.

At the time of expected peak effect, a supramaximal electrical stimulus (e.g., 50 mA for

mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip

electrodes.

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

Endpoint: Abolition of the tonic hindlimb extension is considered protection. The ED50 is

calculated as the dose that protects 50% of the animals.

Pentylenetetrazol (PTZ) Seizure Test
This model is used to identify compounds that raise the seizure threshold and are effective

against absence seizures.

Procedure:

Animals (typically mice) are administered the test compound or vehicle.

A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic

seizures lasting for at least 5 seconds.

Endpoint: The absence of clonic seizures indicates protection. The ED50 is calculated as the

dose that protects 50% of the animals.

Amygdala Kindling Model
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This model is used to study the development of epilepsy (epileptogenesis) and to test the

efficacy of drugs against focal seizures that can secondarily generalize.

Procedure:

An electrode is surgically implanted into the amygdala of a rodent.

A sub-threshold electrical stimulus is repeatedly administered (e.g., once daily).

Over time, the seizure severity in response to the stimulus progressively increases, from

focal seizures to generalized tonic-clonic seizures. This process is called kindling.

Once the animal is fully kindled (consistently exhibiting generalized seizures), the test

compound is administered to assess its ability to block the kindled seizures.

Endpoint: A reduction in seizure severity score or afterdischarge duration.

Conclusion
JNJ-26489112 presents a distinct profile among sulfamide-containing anticonvulsants. Its

multi-target mechanism of action, coupled with significantly weaker carbonic anhydrase

inhibition compared to topiramate, zonisamide, and sultiame, suggests a potential for a

favorable side-effect profile, particularly concerning metabolic acidosis and nephrolithiasis.

Preclinical data indicate broad-spectrum anticonvulsant activity, and early clinical findings in

photosensitive epilepsy are promising. Further comparative studies with robust quantitative

data are necessary to fully elucidate the therapeutic potential of JNJ-26489112 relative to

existing sulfamide-containing anticonvulsants. The information and experimental frameworks

provided in this guide are intended to facilitate such ongoing research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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